CMF-019

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

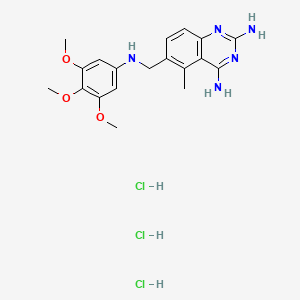

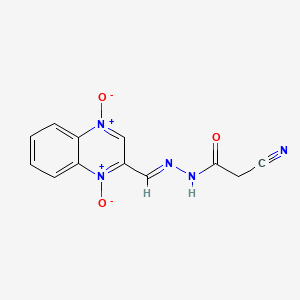

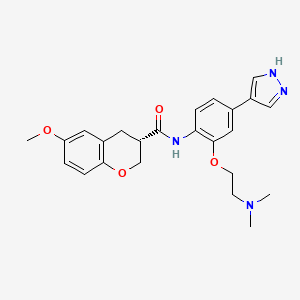

CMF-019 is a potent and small molecule agonist at the Apelin receptor (APJ) with G protein bias . It binds to APJ with pKi values of 8.58, 8.49, and 8.71 for human, rat, and mouse, respectively . This compound mimics the beneficial cardiovascular actions of apelin in rodents .

Synthesis Analysis

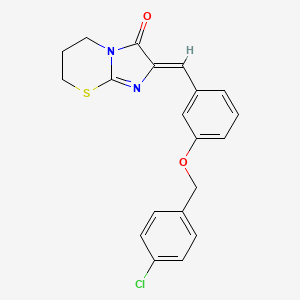

The synthesis of this compound involves a modified and improved synthetic pathway . The benzimidazole ring in the compound was tailored by the condensation of methyl 3-amino-4-(pentan-3-ylamino)benzoate with (thiophene-2-yl)acetimidate salt . The subsequent condensation of the free acid with the corresponding enantiopure β-amino acid methyl ester generated the desired product, this compound . The approach reported enables preparation of the compound at a total yield of 12% over seven linear steps .Molecular Structure Analysis

The molecular structure of this compound is represented by the chemical formula C25H33N3O3S . Its exact mass is 455.22 and its molecular weight is 455.620 .Chemical Reactions Analysis

This compound displays a strong bias towards G protein signaling over β-arrestin . This bias is approximately 400-fold .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 455.61 . It is soluble in DMSO up to 50 mg/mL when ultrasonicated .Applications De Recherche Scientifique

Thermal Behavior and Fire Retardant Properties

CMF-019 has shown remarkable potential in fire retardancy and thermal resistance. A study conducted by Chen, Marx, and Rabiei (2016) explored its use in thermal behavior characterizations, revealing superior thermal resistance and fire survivability compared to traditional materials like 304L stainless steel. This makes this compound a promising candidate for applications in areas requiring high thermal resistance and fire retardancy, such as in nuclear spent fuel casks (Chen, Marx, & Rabiei, 2016).

Electronic Device Applications

This compound's application extends to electronic devices. In 2015, Ioannidis et al. investigated its use in n-channel MOSFETs, demonstrating its efficacy in accurately describing low-frequency noise in various operating conditions. This suggests that this compound could be crucial for improving the performance and reliability of electronic devices (Ioannidis et al., 2015).

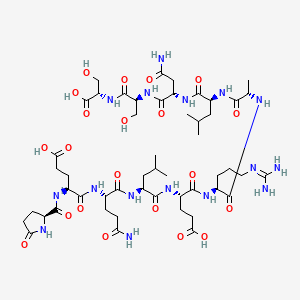

Chinese Medicine Formula Research

In the field of traditional Chinese medicine, this compound is relevant in the study of compound-based Chinese medicine formulas (CCMF). Luan et al. (2020) highlighted its role in understanding the compatibility and synergistic effects of various ingredients in traditional medicine, indicating its potential in modernizing traditional medicinal practices (Luan et al., 2020).

Powder Bed Fusion Process Modeling

The Comprehensive Modeling Framework (CMF), including this compound, has been utilized in studying the Laser Powder Bed Fusion (L-PBF) process, as per Li et al. (2021). This application is significant in advancing manufacturing technologies, particularly in additive manufacturing processes (Li et al., 2021).

Mécanisme D'action

CMF-019 acts as an agonist at the Apelin receptor (APJ), displaying a strong bias towards G protein signaling . It causes dose-dependent vasodilation in vivo without receptor desensitization . Furthermore, this compound rescues human pulmonary artery endothelial cells from apoptosis induced by tumor necrosis factor α and cycloheximide .

Orientations Futures

CMF-019 has shown potential in modifying disease conditions in vitro and inducing vasodilation without desensitization in vivo . These findings support this compound as a G protein biased small molecule apelin agonist that could form the basis for the design of novel therapeutic agents in chronic diseases, such as pulmonary arterial hypertension .

Propriétés

Numéro CAS |

1586787-08-7 |

|---|---|

Formule moléculaire |

C25H33N3O3S |

Poids moléculaire |

455.62 |

Nom IUPAC |

5-methyl-3-(1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido)hexanoic acid |

InChI |

InChI=1S/C25H33N3O3S/c1-5-19(6-2)28-22-10-9-17(25(31)26-18(12-16(3)4)14-24(29)30)13-21(22)27-23(28)15-20-8-7-11-32-20/h7-11,13,16,18-19H,5-6,12,14-15H2,1-4H3,(H,26,31)(H,29,30) |

Clé InChI |

VCQKKZXFASLXAH-UHFFFAOYSA-N |

SMILES |

CC(C)CC(NC(C1=CC=C2C(N=C(CC3=CC=CS3)N2C(CC)CC)=C1)=O)CC(O)=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CMF-019; CMF019; CMF 019 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenesulfonic acid,4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-nitro-, sodium salt (1:1)](/img/structure/B606669.png)

![19,22-dioxadecacyclo[23.11.1.14,8.02,23.03,18.05,36.010,15.026,31.033,37.016,38]octatriaconta-1(36),2(23),3(18),4,6,8(38),10,12,14,16,24,26,28,30,33(37),34-hexadecaene-9,32-dione](/img/structure/B606672.png)